
Mutolide
Overview
Description
Mutolide is a 14-membered macrolide compound discovered through chemical screening of the culture broth of the fungus F-24′707y, which was obtained after ultraviolet mutagenesis of the wild type strain. This strain typically produces the spirobisnaphthalene cladospirone bisepoxide . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mutolide involves the use of acetate and malonate as precursors. The biogenetic origin of the carbon skeleton and hydroxy groups was verified by feeding sodium [1-13C]acetate and 18O2 to growing cultures of the fungus . The structure of this compound was established through detailed spectroscopic analysis, X-ray analysis, and derivatization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of ultraviolet mutagenesis to induce the production of this compound in fungal cultures suggests that similar biotechnological approaches could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Mutolide undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, which can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired outcome and the nature of the derivatives being synthesized.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives
Scientific Research Applications
Biological Activities
Cytotoxic Activity
Mutolide has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it exhibited an IC50 value of approximately 12 μM against HCT116 colon cancer cells, indicating its potential as an antitumor agent . The compound's ability to inhibit cancer cell proliferation suggests that it could be further developed into a therapeutic agent for treating specific types of cancer.
Inhibition of CFTR-Mediated Chloride Secretion
In addition to its cytotoxic properties, this compound has been shown to inhibit cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion in human intestinal epithelial cells (T84). The IC50 for this activity was found to be around 1 μM . This property may have implications for the treatment of cystic fibrosis and other diseases characterized by dysregulated chloride transport.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. It has been isolated from Lepidosphaeria species, where it demonstrated the ability to modulate inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Synthetic Methodologies
The total synthesis of this compound involves several sophisticated chemical reactions. Key synthetic strategies include:
- Shiina Macrolactonization : This technique is crucial for constructing the 14-membered macrocyclic core of this compound.
- Wittig or Still-Gennari Olefination : These reactions are employed to form E- or Z-olefins necessary for the compound's structure.
- Selective Reduction of Propargylic Alcohols : This step is vital for achieving the desired stereochemistry in the final product.
- Cross Metathesis : An efficient method used to forge E-olefin formations during synthesis .
The development of these synthetic pathways not only facilitates the production of this compound but also allows for the creation of analogs that may possess enhanced biological activities.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound in detail:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic activity of this compound and its analogs against multiple human cancer cell lines. The findings highlighted its selective potency against colon cancer cells, providing a basis for further investigation into its mechanisms of action and therapeutic potential .
- Impact on CFTR Function : Research focused on the inhibitory effects of this compound on CFTR-mediated chloride secretion, which could lead to advancements in treatments for cystic fibrosis. The study emphasized the importance of understanding how this compound interacts with cellular pathways involved in chloride transport .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of this compound derived from fungal sources. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting that this compound could be utilized in therapies aimed at controlling inflammation .
Summary Table of Applications
Mechanism of Action
Mutolide exerts its effects primarily through the inhibition of nuclear factor kappa B activation and translocation from the cytoplasm into the nucleus . This inhibition prevents the transcription of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound does not significantly affect the activity of p38 mitogen-activated protein kinase, a serine/threonine kinase involved in cell cycle proliferation and cytokine secretion .
Comparison with Similar Compounds
Mutolide is unique due to its specific structure and biological activities. Similar compounds include other macrolides such as:
Nigrosporolide: Another 14-membered macrolide with similar structural features.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Biological Activity
Mutolide is a naturally occurring compound primarily isolated from fungi, particularly from species like Penicillium and Aspergillus. This compound has garnered attention for its diverse biological activities, including cytotoxic, anti-inflammatory, and limited antimicrobial effects. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.
1. Cytotoxic Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that this compound showed cytotoxic activity against HCT116 colon cancer cells with an IC50 value of approximately 12 μM . This suggests that this compound could be a potential candidate for further development in cancer therapeutics.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (μM) |
---|---|
HCT116 (Colon) | 12 |
Other cell lines | Data not specified |
2. Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, which may contribute to its therapeutic potential in treating inflammatory diseases. The specific mechanisms by which this compound exerts these effects remain an area of ongoing investigation .
3. Antimicrobial Activity
While this compound has been reported to exhibit weak antibacterial activity, its effectiveness varies significantly depending on the bacterial strain and concentration used. For instance, it demonstrated some activity against certain strains of Staphylococcus aureus, although its overall antibacterial efficacy is considered limited compared to other compounds .
Table 2: Antimicrobial Activity of this compound
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Weak |
Pseudomonas aeruginosa | Not significant |
Other tested strains | Data not specified |
The mechanisms underlying this compound's biological activities are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve the induction of apoptosis in cancer cells and inhibition of specific cellular pathways critical for cell survival and proliferation . Further research is needed to clarify the precise molecular targets of this compound.
5. Case Studies and Research Findings
Several case studies have evaluated the biological activity of this compound in various contexts:
- Case Study 1 : A study on the cytotoxic effects of this compound on HCT116 cells highlighted its potential as an anticancer agent, emphasizing the need for further exploration into its mechanism and analogs for enhanced efficacy .
- Case Study 2 : Research investigating the anti-inflammatory properties of this compound suggested that it could modulate inflammatory responses, making it a candidate for treating inflammatory disorders .
Properties
IUPAC Name |
(3Z,5S,6Z,8S,9Z,14R)-5,8-dihydroxy-14-methyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-11-5-3-2-4-6-12(15)7-8-13(16)9-10-14(17)18-11/h4,6-13,15-16H,2-3,5H2,1H3/b6-4-,8-7-,10-9-/t11-,12+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAORJUUJHIHDBZ-GLJCHZBLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC(C=CC(C=CC(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC/C=C\[C@@H](/C=C\[C@@H](/C=C\C(=O)O1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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